molecular formula C10H13BrO2 B14847142 3-Bromo-2-(tert-butoxy)phenol

3-Bromo-2-(tert-butoxy)phenol

Katalognummer: B14847142
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: NFVUIGHXBLKZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(tert-butoxy)phenol is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a phenolic hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(tert-butoxy)phenol typically involves the bromination of 2-(tert-butoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenols, thiophenols, or alkoxyphenols.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

    Reduction Reactions: Formation of dehalogenated phenols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(tert-butoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo substitution reactions, leading to the formation of bioactive derivatives. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of a tert-butoxy group.

    2-Bromo-4-(tert-butoxy)phenol: Similar structure but with the bromine atom at a different position.

    3-Chloro-2-(tert-butoxy)phenol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 3-Bromo-2-(tert-butoxy)phenol is unique due to the combination of the bromine atom and the tert-butoxy group, which imparts distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C10H13BrO2

Molekulargewicht

245.11 g/mol

IUPAC-Name

3-bromo-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3

InChI-Schlüssel

NFVUIGHXBLKZPV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC=C1Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.